molecular formula C17H24ClN5O2 B1602561 Arginine-4M-betana hydrochloride salt CAS No. 61876-75-3

Arginine-4M-betana hydrochloride salt

Cat. No.: B1602561
CAS No.: 61876-75-3
M. Wt: 365.9 g/mol
InChI Key: GWYLBAGMRDLTBD-UQKRIMTDSA-N
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Mechanism of Action

Target of Action

The primary targets of Arginine-4M-betana hydrochloride salt are likely to be similar to those of its individual components, arginine and betaine. Arginine, an essential amino acid, is physiologically active in the L-form . Betaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms .

Mode of Action

This compound’s mode of action is likely a combination of the actions of arginine and betaine. Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO . Betaine functions physiologically as an important osmoprotectant and methyl group donor . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Biochemical Pathways

Betaine is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine . Most of these reactions occur in the mitochondria . The demethylation reaction converts homocysteine to methionine . Arginine is the key enzyme that catalyzes the hydrolysis of L-arginine, a semi-essential amino acid, into L-ornithine and urea .

Pharmacokinetics

The choice of a particular salt formulation is based on numerous factors such as api chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be a combination of the effects of arginine and betaine. Several studies show that betaine protects against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins . Additionally, it can significantly prevent/attenuate progressive liver injury by preserving gut integrity and adipose function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the substrate protein affects the quaternary structure of αB-crystallin, causing its disassembly . This is inextricably linked to the anti-aggregation activity of αB-crystallin, which in turn affects its PPI with the target protein . Furthermore, the natural betaine has superior functional properties compared to its synthetic analogue, and its use is preferred by the industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arginine-4M-betana hydrochloride salt involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for fermentation, followed by large-scale extraction and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Arginine-4M-betana hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Arginine-4M-betana hydrochloride salt include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with various molecular targets and pathways differently compared to other similar compounds. Its potential therapeutic and industrial applications further highlight its uniqueness.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2.ClH/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20;/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYLBAGMRDLTBD-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585068
Record name N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61876-75-3
Record name N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Arginine 4-methoxy β-naphthylamidehydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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